molecular formula C17H21N3O2S2 B2422975 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2210054-59-2

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2422975
CAS RN: 2210054-59-2
M. Wt: 363.49
InChI Key: OPLHPDKARZWCFK-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring . The thiadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .


Molecular Structure Analysis

The molecular structure of the compound is determined by its constituent functional groups and rings. The presence of a thiadiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring contributes to its unique structure . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride afforded the chloroacetamide which was used as a starting compound for the synthesis of other derivatives . The thiadiazole derivatives were synthesized in one step by the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various strains of bacteria, including E. coli, B. mycoides, and C. albicans .

Antibacterial Activity

In addition to their general antimicrobial properties, these compounds have also been specifically tested for their antibacterial activity . They have been found to have an inhibitory effect on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

The synthesized molecules have been compared to the reference drug (amoxicillin) for their antifungal activity . They have been evaluated against both strains T. harzianum and A. niger .

Antioxidant Activity

Some 1,3,4-thiadiazole derivatives have been investigated for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can help prevent various diseases.

Antitumor Evaluation

These compounds have also been evaluated for their potential antitumor activity . This makes them a subject of interest in cancer research.

Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, a large group of compounds that include 1,3,4-thiadiazoles, have gained attention due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-16-19-18-12-24-16/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHPDKARZWCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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